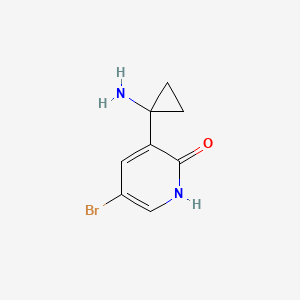
3-(1-Aminocyclopropyl)-5-bromopyridin-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Aminocyclopropyl)-5-bromopyridin-2-ol is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a cyclopropyl group attached to an aminopyridine ring, with a bromine atom at the 5-position and a hydroxyl group at the 2-position. Its molecular formula is C8H10BrN2O, and it has a molecular weight of 229.09 g/mol.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Aminocyclopropyl)-5-bromopyridin-2-ol typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene or carbenoid reagent.
Amination: The amine group can be introduced through nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated precursor.
Hydroxylation: The hydroxyl group at the 2-position can be introduced through oxidation reactions, such as the use of hydroxylating agents like hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvent), and employing continuous flow reactors to enhance efficiency and yield.
化学反応の分析
Types of Reactions
3-(1-Aminocyclopropyl)-5-bromopyridin-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation (H2/Pd-C)
Substitution: Nucleophiles like amines (R-NH2), thiols (R-SH), alkoxides (R-O-)
Major Products Formed
Oxidation: Formation of a carbonyl compound (e.g., ketone or aldehyde)
Reduction: Formation of a dehalogenated product (e.g., 3-(1-Aminocyclopropyl)pyridin-2-ol)
Substitution: Formation of substituted derivatives (e.g., 3-(1-Aminocyclopropyl)-5-alkoxypyridin-2-ol)
科学的研究の応用
3-(1-Aminocyclopropyl)-5-bromopyridin-2-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, such as enzyme inhibition or receptor modulation.
Industry: Utilized in the development of specialty chemicals and materials, including polymers and catalysts.
作用機序
The mechanism of action of 3-(1-Aminocyclopropyl)-5-bromopyridin-2-ol involves its interaction with specific molecular targets and pathways. The compound’s aminocyclopropyl group can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The bromine atom and hydroxyl group may also contribute to the compound’s binding affinity and specificity for its targets.
類似化合物との比較
Similar Compounds
1-Aminocyclopropane-1-carboxylic acid (ACC): A precursor to the plant hormone ethylene, involved in various plant growth and developmental processes.
1-Aminocyclopropylphosphonate:
Uniqueness
3-(1-Aminocyclopropyl)-5-bromopyridin-2-ol is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of both the bromine atom and hydroxyl group allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for research and development.
特性
分子式 |
C8H9BrN2O |
|---|---|
分子量 |
229.07 g/mol |
IUPAC名 |
3-(1-aminocyclopropyl)-5-bromo-1H-pyridin-2-one |
InChI |
InChI=1S/C8H9BrN2O/c9-5-3-6(7(12)11-4-5)8(10)1-2-8/h3-4H,1-2,10H2,(H,11,12) |
InChIキー |
CFKWGBWDHBHQHN-UHFFFAOYSA-N |
正規SMILES |
C1CC1(C2=CC(=CNC2=O)Br)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




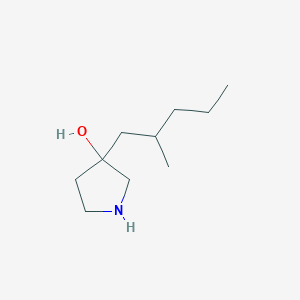

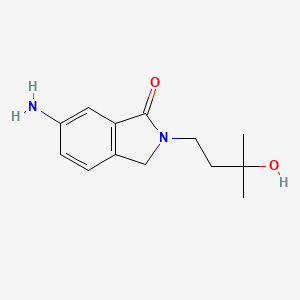
![3,3-Difluoro-1-azaspiro[3.3]heptane](/img/structure/B13561218.png)
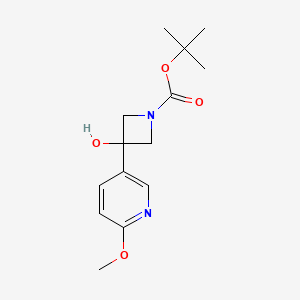

![2-{4-[(Tert-butoxy)carbonyl]morpholin-3-yl}pyrimidine-4-carboxylic acid](/img/structure/B13561224.png)
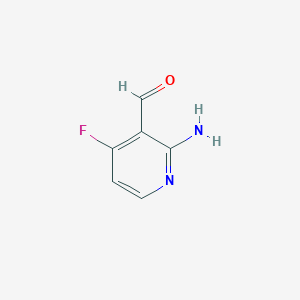
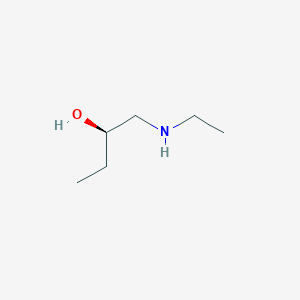
![N-[3-(aminomethyl)cyclobutyl]ethane-1-sulfonamide hydrochloride](/img/structure/B13561237.png)
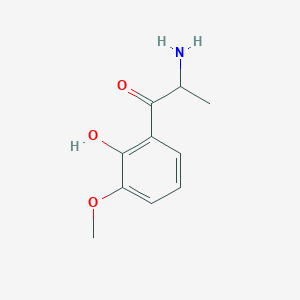
![N-[3-Cyano-6-(4-fluoro-2-hydroxyphenyl)-4-(3-piperazin-1-ylphenyl)pyridin-2-yl]furan-2-carboxamide](/img/structure/B13561244.png)
